![molecular formula C15H19O10- B14253533 4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate CAS No. 345352-42-3](/img/structure/B14253533.png)
4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate” is a complex organic compound that may have potential applications in various fields such as polymer chemistry, materials science, and possibly biomedical research. The compound’s structure suggests it could be involved in forming polymers or acting as a monomer in copolymerization reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate” likely involves multiple steps, including esterification and acrylation reactions. A possible synthetic route could involve:
Esterification: Reacting a butanedioic acid derivative with an alcohol to form an ester.
Acrylation: Introducing an acryloyloxy group through a reaction with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions (temperature, pressure, solvent choice) would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction might yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions could replace functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products would depend on the specific reactions but could include various esters, alcohols, or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
Polymer Chemistry: As a monomer in the synthesis of copolymers with unique properties.
Materials Science: Potential use in creating advanced materials with specific mechanical or chemical properties.
Biology and Medicine
Drug Delivery: Possible applications in designing drug delivery systems due to its functional groups.
Biocompatible Materials: Use in creating materials compatible with biological systems.
Industry
Coatings and Adhesives: Utilized in the formulation of specialized coatings or adhesives.
Mecanismo De Acción
The compound’s mechanism of action would depend on its application. For instance, in polymer chemistry, it might act as a cross-linking agent, forming networks that enhance material properties. In drug delivery, it could interact with biological molecules, facilitating targeted delivery.
Comparación Con Compuestos Similares
Similar Compounds
Acrylic Esters: Compounds like methyl methacrylate or ethyl acrylate.
Polyesters: Similar to poly(butylene succinate) or poly(lactic acid).
Uniqueness
“4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate” is unique due to its specific functional groups, which may impart distinct properties such as enhanced reactivity or specific interactions with other molecules.
Propiedades
Número CAS |
345352-42-3 |
|---|---|
Fórmula molecular |
C15H19O10- |
Peso molecular |
359.30 g/mol |
Nombre IUPAC |
4-[4-(3-carboxypropanoyloxy)-2-prop-2-enoyloxybutoxy]-4-oxobutanoate |
InChI |
InChI=1S/C15H20O10/c1-2-13(20)25-10(9-24-15(22)6-4-12(18)19)7-8-23-14(21)5-3-11(16)17/h2,10H,1,3-9H2,(H,16,17)(H,18,19)/p-1 |
Clave InChI |
JCRPIYAUXJMAMR-UHFFFAOYSA-M |
SMILES canónico |
C=CC(=O)OC(CCOC(=O)CCC(=O)O)COC(=O)CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


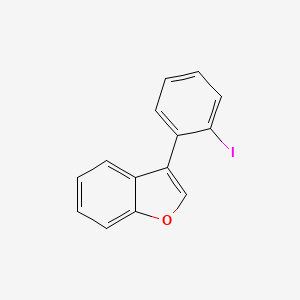
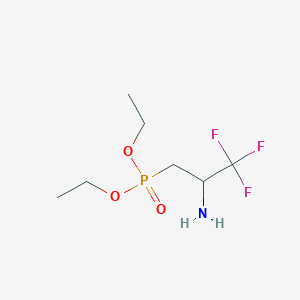
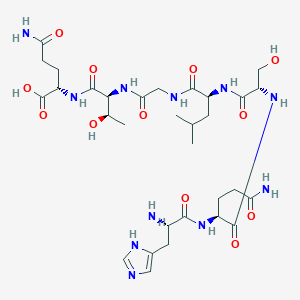
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)
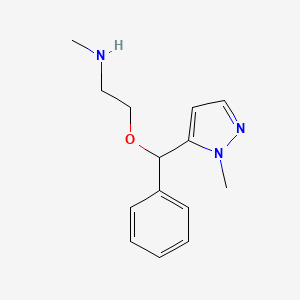


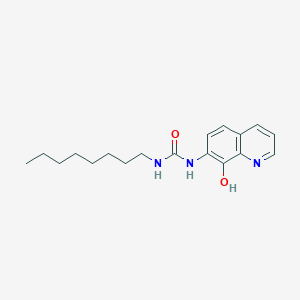


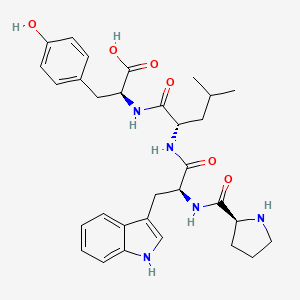
![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)
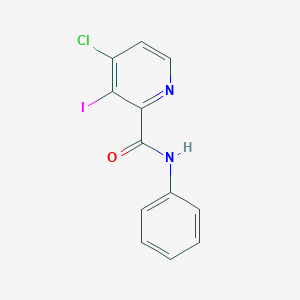
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
